molecular formula C9H9N3O2 B249913 2-methyl-1H-indole-4,5-dione dioxime

2-methyl-1H-indole-4,5-dione dioxime

Cat. No.: B249913
M. Wt: 191.19 g/mol
InChI Key: QPGFATCROJQOLS-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-4,5-dione dioxime is a heterocyclic compound characterized by an indole core substituted with methyl and dioxime functional groups. For instance, dihydroxyindenoindole derivatives (e.g., compound 4d’ in ) are synthesized via imine formation and hydrolysis, yielding planar structures stabilized by intramolecular hydrogen bonding (e.g., O—H⋯O) and charge delocalization .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine

InChI

InChI=1S/C9H9N3O2/c1-5-4-6-7(10-5)2-3-8(11-13)9(6)12-14/h2-4,10-11,13H,1H3

InChI Key

QPGFATCROJQOLS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2N=O)NO

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2N=O)NO

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2N=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indole-4,5-dione dioxime typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through alkylation reactions using methylating agents like methyl iodide.

    Formation of Dioxime Groups: The dioxime groups can be introduced through the reaction of the indole derivative with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indole-4,5-dione dioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the dioxime groups to amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-methyl-1H-indole-4,5-dione dioxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-4,5-dione dioxime involves its interaction with various molecular targets. The dioxime groups can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the indole core can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

a. Diketopiperazine Derivatives () Diketopiperazines (e.g., compounds 1–10) feature a piperazine-2,5-dione core with varied substituents. Unlike 2-methyl-1H-indole-4,5-dione dioxime, these compounds lack the indole moiety but share carbonyl groups that participate in hydrogen bonding. For example, albonoursin (7) and its analogs exhibit antiviral activity (IC₅₀ = 6.8 ± 1.5 μM against H1N1) due to their rigid, planar structures and conjugated systems . In contrast, the indole-dione dioxime structure may offer enhanced π-π stacking interactions and redox activity due to its aromatic indole core and dioxime groups.

b. Pyrrolidine-2,5-Dione Derivatives () Pyrrolidine-2,5-dione derivatives (e.g., meta-CF₃-substituted analogs) demonstrate receptor-specific binding (e.g., 5-HT₁ₐ affinity). Their activity is modulated by substituent positioning (ortho vs. meta), which alters steric and electronic effects . The dioxime group in this compound could similarly influence receptor interactions but with additional hydrogen-bonding capacity from the oxime (-NOH) groups.

c. Dioxime-Containing Macrocycles ()
Dioxime derivatives like compound 5 are precursors to macrocyclic structures. Their synthesis involves oxime ligation and cyclization, which may parallel reactions feasible for the target compound . However, the indole core in this compound introduces steric constraints that could limit macrocycle formation compared to linear dioximes.

Research Findings and Implications

  • Synthetic Flexibility : Indole-dione derivatives (e.g., 4d’ ) are synthesized via hydrolytically stable intermediates, suggesting that this compound could be optimized for scalable production .
  • Bioactivity Potential: Diketopiperazines’ antiviral efficacy highlights the importance of conjugated systems, which the indole-dione dioxime structure may emulate or surpass due to its extended π-system .
  • Receptor Interactions : Substituent positioning in pyrrolidine-diones underscores the need to explore regiochemical effects on the target compound’s bioactivity .

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